molecular formula C11H11ClO2S B13073847 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

Cat. No.: B13073847
M. Wt: 242.72 g/mol
InChI Key: MTLYBSAABVKAKB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2S. It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a sulfanyl group attached to a 2-chlorophenyl ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with 2-chlorothiophenol in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Bromine (Br2) or nitric acid (HNO3)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
  • 1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its isomers.

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2S/c12-8-4-1-2-5-9(8)15-11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

MTLYBSAABVKAKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC=CC=C2Cl

Origin of Product

United States

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